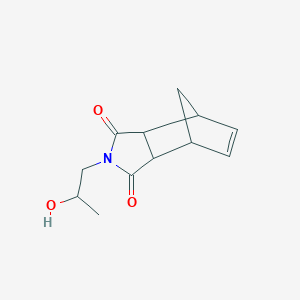

2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione

Description

This compound belongs to the norbornene-derived imide family, characterized by a bicyclic core (3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione) functionalized with a 2-hydroxypropyl group. Its synthesis likely involves the condensation of exo-norbornene dicarboxylic anhydride with 2-hydroxypropylamine, analogous to methods described for similar derivatives . The hydroxypropyl substituent confers hydrophilicity, making it a candidate for polymer chemistry (e.g., as a monomer in amphiphilic block copolymers) or medicinal applications due to enhanced solubility.

Properties

CAS No. |

81758-27-2 |

|---|---|

Molecular Formula |

C12H15NO3 |

Molecular Weight |

221.25 g/mol |

IUPAC Name |

4-(2-hydroxypropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |

InChI |

InChI=1S/C12H15NO3/c1-6(14)5-13-11(15)9-7-2-3-8(4-7)10(9)12(13)16/h2-3,6-10,14H,4-5H2,1H3 |

InChI Key |

RIJZYWXQEGNBBZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(CN1C(=O)C2C3CC(C2C1=O)C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione typically involves multiple steps. One common method starts with the preparation of the methanoisoindole core, followed by the introduction of the hydroxypropyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This method allows for better control over reaction conditions and scalability. The use of automated systems can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the hydroxypropyl group can be replaced by other functional groups.

Common Reagents and Conditions

The reactions often require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may be carried out in acidic or basic media, while reduction reactions typically occur in the presence of a solvent like ethanol or tetrahydrofuran.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield a ketone or aldehyde derivative, while reduction can produce an alcohol or amine.

Scientific Research Applications

2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism by which 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction and metabolic processes.

Comparison with Similar Compounds

Physicochemical Properties

- Hydroxypropyl derivative : Predicted higher hydrophilicity compared to aryl or alkyl substituents (e.g., p-tolyl or isopropyl analogs), improving solubility in polar solvents .

- Aryl derivatives (e.g., naphthyl, phenyl): Increased hydrophobicity and molecular weight (e.g., 289.33 g/mol for naphthyl derivatives) enhance crystallinity and thermal stability .

- Dimethylamino derivative: Amphiphilic behavior due to the polar dimethylamino group, enabling self-assembly in block copolymers .

Key Data Tables

Table 1: Comparative Physicochemical Properties

Notes

- Synthetic challenges : End-group analysis in high-molecular-weight polymers remains technically demanding .

- Biological vs. material applications : Substituent choice dictates primary use—hydrophobic aryl groups favor medicinal chemistry, while polar groups (e.g., hydroxypropyl) enhance polymer functionality.

- Unresolved questions : Detailed pharmacokinetic data for the hydroxypropyl derivative are lacking, warranting further study.

Biological Activity

2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione (CAS No. 81758-27-2) is a compound with significant potential in medicinal chemistry due to its unique structural characteristics and biological properties. This article focuses on its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C12H15NO3

- Molecular Weight : 221.25 g/mol

- Density : 1.311 g/cm³

- Boiling Point : 421.4°C at 760 mmHg

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential applications in treating different conditions. Key areas of interest include:

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which may help mitigate oxidative stress-related diseases.

- Anti-inflammatory Effects : Research indicates that it can modulate inflammatory pathways, suggesting potential use in inflammatory disorders.

- Cytotoxicity against Cancer Cells : Preliminary studies show that it may possess cytotoxic effects on certain cancer cell lines.

The mechanisms through which 2-(2-Hydroxypropyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione exerts its biological effects are still being elucidated. Current hypotheses include:

- Inhibition of Reactive Oxygen Species (ROS) : By scavenging ROS, the compound may reduce cellular damage and promote cell survival.

- Modulation of Signaling Pathways : It may influence key signaling pathways such as NF-kB and MAPK involved in inflammation and cancer progression.

- Induction of Apoptosis in Cancer Cells : Evidence suggests that it may trigger apoptotic pathways in malignant cells.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Study 1: Antioxidant and Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry demonstrated that the compound significantly reduced oxidative stress markers in vitro and exhibited anti-inflammatory effects by downregulating pro-inflammatory cytokines .

Study 2: Cytotoxicity Against Cancer Cell Lines

Research conducted at a university laboratory found that treatment with varying concentrations of the compound led to a dose-dependent decrease in viability of human breast cancer cells (MCF-7) and colon cancer cells (HT-29). The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for HT-29 cells .

Study 3: Mechanistic Insights

A mechanistic study using Western blot analysis indicated that the compound activates caspase pathways leading to apoptosis in cancer cells. Additionally, it was found to inhibit the phosphorylation of ERK1/2 and JNK pathways .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.